molecular formula C9H18N2O4 B11962342 Diethyl Propane-1,3-Diylbiscarbamate CAS No. 818-45-1

Diethyl Propane-1,3-Diylbiscarbamate

Cat. No.: B11962342
CAS No.: 818-45-1
M. Wt: 218.25 g/mol
InChI Key: BWWHOVJFNMPUKF-UHFFFAOYSA-N
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Description

Diethyl Propane-1,3-Diylbiscarbamate is an organic compound belonging to the class of carbamate esters. These compounds contain an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). This compound has a chemical formula of C9H18N2O4 and a molecular weight of 218.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl Propane-1,3-Diylbiscarbamate typically involves the reaction of propane-1,3-diol with diethyl carbonate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of biobased diisocyanates derived from natural sources like rosin acids has also been explored for the production of carbamate esters .

Chemical Reactions Analysis

Types of Reactions

Diethyl Propane-1,3-Diylbiscarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl Propane-1,3-Diylbiscarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl Propane-1,3-Diylbiscarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl Propane-1,3-Diylbiscarbamate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets.

Properties

CAS No.

818-45-1

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl N-[3-(ethoxycarbonylamino)propyl]carbamate

InChI

InChI=1S/C9H18N2O4/c1-3-14-8(12)10-6-5-7-11-9(13)15-4-2/h3-7H2,1-2H3,(H,10,12)(H,11,13)

InChI Key

BWWHOVJFNMPUKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCCNC(=O)OCC

Origin of Product

United States

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